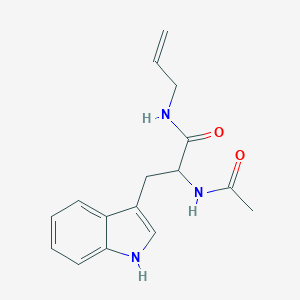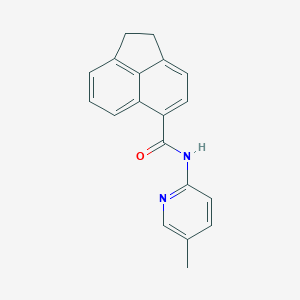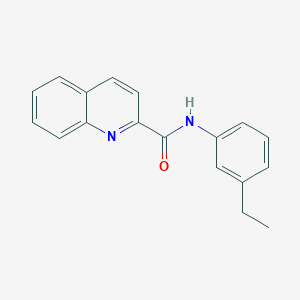![molecular formula C14H19NO6 B496651 [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 92502-40-4](/img/structure/B496651.png)
[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 3,4,5-trimethoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring) with three methoxy groups (OCH3) attached at the 3rd, 4th, and 5th positions. It also contains a dihydro-1,3-oxazole ring, which is a five-membered ring containing two carbon atoms, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a 1,3-oxazole ring attached to a 3,4,5-trimethoxyphenyl group. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxy groups on the phenyl ring. The oxazole ring is a heterocycle and may undergo reactions at the nitrogen or oxygen atoms. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Applications De Recherche Scientifique
Structural and Synthetic Chemistry
- Crystal Structure Analysis : The crystal structure of a compound closely related to the title compound, featuring the 3,4,5-trimethoxyphenyl ring, reveals significant angles between the planes of the trimethoxyphenyl ring and the triazole ring, suggesting intricate intermolecular interactions within the crystal structure (Madadi et al., 2014).
- Synthesis of Polymers and Complexes : The compound has been involved in the synthesis of oxazolyl functionalized polymers, indicating its potential in creating new materials with specific properties. These polymers show defined molecular weights and narrow molecular weight distributions, signifying controlled synthesis processes (Summers et al., 2013).
- Metal Complexation : There's evidence of the compound's involvement in metal complexation, specifically with Cu(II), forming coordinated complexes. This suggests potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Catalysis and Organic Reactions
- Catalytic Activity in Epoxidation : A derivative of the compound has been used as a ligand in vanadium-catalyzed epoxidation of alkenes and oxidation of sulfides. This showcases the compound's role in catalysis, particularly in reactions significant for industrial and synthetic applications (Javadi et al., 2015).
Biological Applications
- Antimicrobial and Antioxidant Properties : Related compounds have been synthesized and found to exhibit significant antimicrobial activities and good antioxidant properties. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents (Düğdü et al., 2014).
Miscellaneous Applications
- Structural and Physicochemical Properties : There's research into the structural and physicochemical properties of related oxazole compounds, which can provide a deeper understanding of the behavior of such molecules and their potential uses in various applications (Kadam et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-18-10-4-9(5-11(19-2)12(10)20-3)13-15-14(6-16,7-17)8-21-13/h4-5,16-17H,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBEULSQUKXHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(CO2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)

![Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B496574.png)

![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)
![N-(2-phenoxyethyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B496585.png)

![4-[(1-naphthylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B496588.png)
![4-chloro-3-methylphenyl (5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl ether](/img/structure/B496589.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B496590.png)